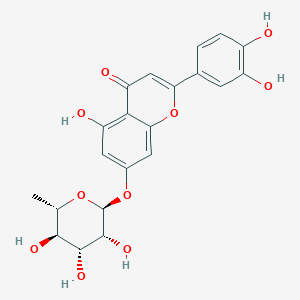
luteolin-7-O-alpha-L-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin 7-O-alpha-L-Rhamnoside is a glycosyloxyflavone, a type of flavonoid, where luteolin is substituted by an alpha-L-rhamnosyl residue at position 7 via a glycosidic linkage. This compound has been isolated from various plant species, including Crotalaria lachnophora .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Luteolin 7-O-alpha-L-Rhamnoside typically involves the glycosylation of luteolin with alpha-L-rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve protecting groups to ensure selective glycosylation at the desired position .
Industrial Production Methods
Industrial production of Luteolin 7-O-alpha-L-Rhamnoside can be achieved through extraction from plant sources or through biotechnological methods involving microbial fermentation. The extraction process involves solvent extraction followed by purification steps such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Luteolin 7-O-alpha-L-Rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Luteolin 7-O-alpha-L-Rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoids.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of Luteolin 7-O-alpha-L-Rhamnoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of signaling pathways like NF-κB and STAT3.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Neuroprotective: It protects neurons from oxidative stress and inflammation, potentially through the modulation of pathways like Nrf2.
Vergleich Mit ähnlichen Verbindungen
Luteolin 7-O-alpha-L-Rhamnoside can be compared with other similar compounds such as:
Luteolin 7-O-glucoside: Another glycosylated form of luteolin, where glucose replaces rhamnose.
6-Methoxyluteolin 7-alpha-L-rhamnoside: A derivative with a methoxy group at position 6, which may alter its biological activity and solubility.
Luteolin 7-O-alpha-L-Rhamnoside stands out due to its unique glycosidic linkage and the specific biological activities it imparts.
Eigenschaften
Molekularformel |
C21H20O10 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-8,18-24,26-28H,1H3/t8-,18-,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
GRBYFYORPBZEIN-RWKYHZLCSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















